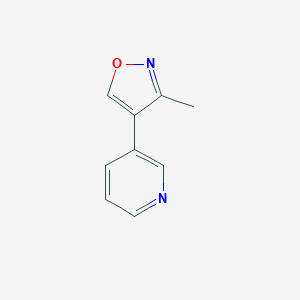
3-Methyl-4-(pyridin-3-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(pyridin-3-yl)isoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of isoxazole derivatives and has been found to exhibit interesting biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-4-(pyridin-3-yl)isoxazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-4-(pyridin-3-yl)isoxazole have been studied extensively. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been found to reduce the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation. Moreover, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-4-(pyridin-3-yl)isoxazole in lab experiments is its relatively simple synthesis method. Moreover, this compound exhibits interesting biological activities that make it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-4-(pyridin-3-yl)isoxazole. One of the directions is to explore its potential as a therapeutic agent for various diseases. For instance, further studies can be conducted to investigate its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of other biologically active compounds. Moreover, studies can be conducted to improve the solubility and bioavailability of this compound, which can enhance its potential as a drug candidate.
In conclusion, 3-Methyl-4-(pyridin-3-yl)isoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 3-Methyl-4-(pyridin-3-yl)isoxazole involves the reaction of 3-pyridinecarboxaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. The reaction proceeds through a cyclization process to form the isoxazole ring. This method has been reported to yield the desired compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 3-Methyl-4-(pyridin-3-yl)isoxazole has attracted the attention of researchers in various fields. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been used as a building block in the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
181178-92-7 |
|---|---|
Produktname |
3-Methyl-4-(pyridin-3-yl)isoxazole |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-methyl-4-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-9(6-12-11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI-Schlüssel |
XUNCNWCVSKDGGW-UHFFFAOYSA-N |
SMILES |
CC1=NOC=C1C2=CN=CC=C2 |
Kanonische SMILES |
CC1=NOC=C1C2=CN=CC=C2 |
Synonyme |
Pyridine, 3-(3-methyl-4-isoxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




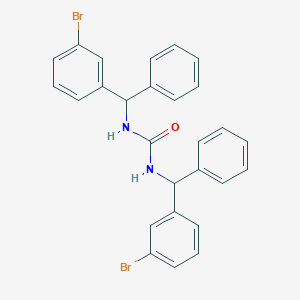
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

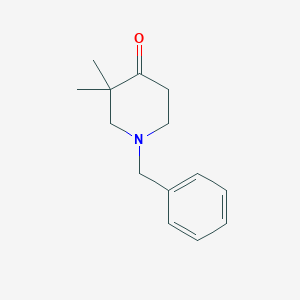


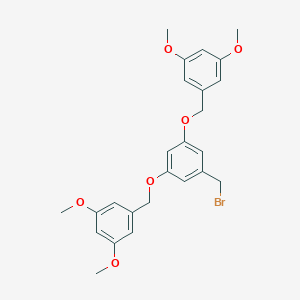
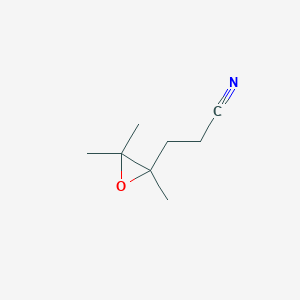
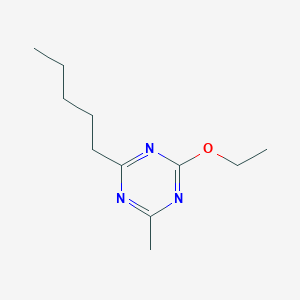
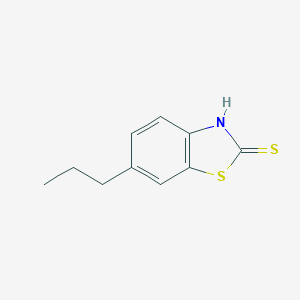
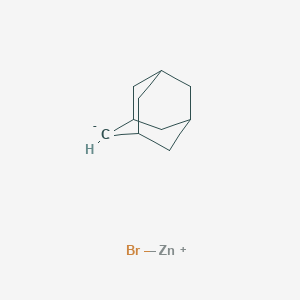

![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)